Allyl(chloropropyl)dichlorosilane

Description

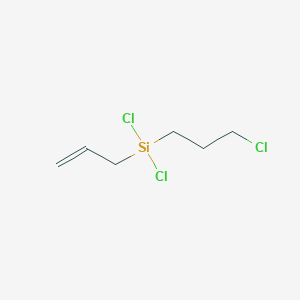

Structure

3D Structure

Properties

IUPAC Name |

dichloro-(3-chloropropyl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-5-10(8,9)6-3-4-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRHHCUWMNSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si](CCCCl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628865 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166970-54-3 | |

| Record name | Dichloro(3-chloropropyl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Allyl Chloropropyl Dichlorosilane

Silicon-Center Reactivity

The silicon atom in allyl(chloropropyl)dichlorosilane is electrophilic and is bonded to two chlorine atoms, which are excellent leaving groups. This structure dictates the reactivity at the silicon center, primarily involving the cleavage of the silicon-chlorine bonds.

The dichlorosilane (B8785471) moiety is highly susceptible to hydrolysis in the presence of water. This reaction involves the nucleophilic attack of water on the silicon atom, leading to the substitution of the chloro groups with hydroxyl groups, forming a transient silanediol (B1258837) intermediate. This process is analogous to the hydrolysis of other dichlorosilanes, such as dimethyldichlorosilane. youtube.com The hydrolysis rate can be influenced by factors such as pH and the solvent system. researchgate.net

The resulting silanol (B1196071), allyl(chloropropyl)silanediol, is generally unstable and readily undergoes intermolecular condensation reactions. youtube.com In these reactions, a hydroxyl group from one molecule reacts with a hydroxyl group from another, eliminating a molecule of water to form a siloxane (Si-O-Si) bond. This process can continue, leading to the formation of linear or cyclic polysiloxane oligomers and polymers. The structure of the final polymer is dependent on the reaction conditions.

Table 1: Hydrolysis and Condensation Pathway

| Step | Reactant(s) | Product(s) | Bond(s) Formed/Broken |

|---|---|---|---|

| Hydrolysis | This compound + 2 H₂O | Allyl(chloropropyl)silanediol + 2 HCl | Broken: Si-Cl, Formed: Si-OH |

| Condensation | 2 x Allyl(chloropropyl)silanediol | Disiloxane + H₂O | Broken: Si-OH, O-H, Formed: Si-O-Si |

The chlorine atoms on the dichlorosilane group can be readily displaced by a variety of nucleophiles. These substitution reactions provide a versatile pathway for modifying the silicon center and introducing new functionalities. For instance, reaction with alcohols (alcoholysis) in the presence of a base (to neutralize the HCl byproduct) yields dialkoxysilanes. Similarly, reaction with amines produces diaminosilanes.

The reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), results in the formation of new carbon-silicon bonds, replacing the chlorine atoms with alkyl or aryl groups. This allows for the synthesis of tetraorganosilanes with tailored properties.

Table 2: Examples of Nucleophilic Substitution at the Si-Cl₂ Moiety

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alcohol | Ethanol (C₂H₅OH) | Dialkoxysilane |

| Amine | Diethylamine ((C₂H₅)₂NH) | Diaminosilane |

While less common than substitution with strong nucleophiles, the silicon-chlorine bonds can potentially participate in transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful method for constructing carbon-silicon bonds with high precision. Although specific examples involving this compound are not extensively documented, analogous transformations with other chlorosilanes suggest potential pathways.

For example, Kumada-type coupling reactions, which typically involve the coupling of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, can be adapted for chlorosilanes. Similarly, other cross-coupling protocols could potentially be employed to introduce aryl, vinyl, or alkynyl groups directly onto the silicon atom by replacing the chloro substituents. These methods represent an advanced strategy for the synthesis of complex organosilicon compounds.

Advanced Applications of Allyl Chloropropyl Dichlorosilane in Materials Science

Polymer and Hybrid Material Synthesis

The distinct reactive sites of allyl(chloropropyl)dichlorosilane enable its use in various polymerization and material synthesis strategies, leading to the creation of materials with unique thermal, mechanical, and chemical properties.

Precursors for Organosilicon Polymers and Resins

This compound serves as a fundamental precursor in the synthesis of a variety of organosilicon polymers and resins. cfmats.com The presence of the dichlorosilyl group allows for classic hydrolysis and condensation reactions, forming the siloxane (Si-O-Si) backbone characteristic of silicones. The allyl and chloropropyl groups provide sites for further functionalization and cross-linking, enabling the creation of complex three-dimensional networks.

The general route to producing organosilicon polymers involves the hydrolysis of chlorosilanes, which leads to the formation of silanols (Si-OH). These silanols are highly reactive and readily undergo condensation to form siloxane bonds, releasing hydrogen chloride as a byproduct. researchgate.net The functionality of the final polymer—whether it be linear, branched, or a cross-linked resin—is determined by the nature and number of the organic groups attached to the silicon atom. The allyl group in this compound can participate in hydrosilylation reactions, while the chloropropyl group can undergo nucleophilic substitution, offering multiple pathways to create tailored polymer architectures.

The synthesis of organosilicon polymers from silane (B1218182) precursors like this compound is a cornerstone of the silicone industry. wiley-vch.demdpi.com These materials find applications in a vast range of products due to their excellent thermal stability, chemical resistance, and dielectric properties.

Incorporation into Polysiloxanes and Silicone Copolymers

The unique structure of this compound allows for its direct incorporation into polysiloxane and silicone copolymer chains. This is typically achieved through co-hydrolysis and co-condensation with other di- and trifunctional silane monomers, such as dimethyldichlorosilane or methyltrichlorosilane. The resulting copolymers possess a combination of properties derived from each monomer unit.

The incorporation of the allyl and chloropropyl functionalities along the polysiloxane backbone introduces reactive sites that can be used for subsequent modification or cross-linking. For instance, the allyl groups can be utilized in hydrosilylation reactions to graft other molecules onto the polysiloxane chain or to create cross-linked networks. researchgate.net This approach is instrumental in producing silicone copolymers with tailored properties, such as improved mechanical strength, thermal stability, or chemical resistance.

A variety of silicone-containing copolymers can be synthesized using different polymerization techniques, including step-growth polymerization, which is often used for creating segmented or multiblock copolymers. oclc.org The ability to precisely control the distribution of functional groups along the polymer chain is crucial for achieving the desired material properties.

Synthesis of Highly Branched Polycarbosilanes

This compound is a key reagent in the synthesis of highly branched polycarbosilanes (HBPCSs). These polymers are characterized by a dendritic, tree-like structure with a high density of functional groups. The synthesis of HBPCS often involves a multi-step process that utilizes Grignard reactions.

In a typical synthesis, the dichlorosilane (B8785471) is reacted with an organomagnesium reagent, followed by the introduction of allyl chloride to terminate the branches with allyl groups. ineosopen.org This process can lead to the formation of complex, three-dimensional polymer structures. The resulting highly branched polycarbosilanes containing terminal allyl groups can be further modified or used as precursors for ceramic materials, such as silicon carbide (SiC), through pyrolysis. ineosopen.org

The structure of these highly branched polymers can be tailored by controlling the reaction conditions and the choice of monomers. For example, statistical copolymers can be synthesized by using a mixture of different chlorosilanes. ineosopen.org The resulting materials have unique rheological and thermal properties that make them suitable for a range of advanced applications.

Precursors for Hybrid Nanocomposites

The dual functionality of this compound makes it an excellent precursor for the synthesis of hybrid nanocomposites. These materials consist of an organic polymer matrix reinforced with inorganic nanoparticles, combining the properties of both components to create materials with enhanced performance characteristics.

The chloropropyl and allyl groups on the silane can be used to functionalize the surface of nanoparticles, such as silica (B1680970) or metal oxides. This surface modification improves the compatibility between the nanoparticles and the polymer matrix, leading to better dispersion and enhanced mechanical and thermal properties of the resulting nanocomposite. The silane can act as a coupling agent, forming a strong covalent bond between the inorganic filler and the organic polymer.

The synthesis of these hybrid materials often involves the in-situ formation of the inorganic phase within the polymer matrix or the blending of surface-modified nanoparticles with a pre-formed polymer. The ability to tailor the interface between the organic and inorganic phases is critical for achieving the desired properties in the final material.

Role in Silicone Rubber and Adhesive Formulations

This compound plays a significant role in the formulation of specialized silicone rubbers and adhesives. cfmats.com Its bifunctional nature allows it to act as both a comonomer and a cross-linking agent, contributing to the final properties of the cured material.

In silicone rubber formulations, the incorporation of this compound into the polysiloxane backbone introduces sites for vulcanization. The allyl groups can participate in peroxide or platinum-catalyzed cross-linking reactions, leading to the formation of a durable, elastomeric network. The chloropropyl group can also be used to enhance adhesion to various substrates.

Similarly, in adhesive formulations, this silane can improve the bonding strength and durability of the adhesive. It can be used as a primer to treat the surface of a substrate before the application of the adhesive, or it can be incorporated directly into the adhesive formulation. The ability of the silane to form strong, covalent bonds with both the substrate and the adhesive matrix is key to its effectiveness as an adhesion promoter. Chloropropyl-functional silanes are known to be used as processing additives for inorganic fillers in halogenated rubbers, improving the physical and mechanical properties of the composite. cfmats.com

Surface Modification and Interface Engineering

The reactivity of the chloro and dichloro silyl (B83357) groups in this compound makes it a valuable tool for surface modification and interface engineering. By reacting with hydroxyl groups present on the surface of many materials, it can form a durable, covalent bond, altering the surface properties of the substrate.

This surface modification can be used to impart a variety of properties, such as hydrophobicity, adhesion promotion, and chemical resistance. For example, treating a glass or metal surface with this compound can create a hydrophobic coating that repels water. The allyl groups on the modified surface can then be used for further functionalization, allowing for the attachment of other molecules or polymers.

In the context of composite materials, the use of silanes like this compound is crucial for creating a strong and stable interface between the reinforcement (e.g., glass fibers, carbon fibers) and the polymer matrix. A well-engineered interface is essential for efficient stress transfer between the two phases, leading to a composite material with superior mechanical properties. The efficacy of surface modification with chlorosilanes has been demonstrated on materials like natural diatomite and zeolite. researchgate.net The process typically involves the reaction of the chlorosilane with surface hydroxyl groups, leading to the formation of a siloxane linkage. researchgate.net

Development as Silane Coupling Agents

The primary application of this compound in materials science is as a key starting material in the synthesis of more complex silane coupling agents. Silane coupling agents are organosilicon compounds that possess the unique ability to form durable bonds between dissimilar materials, such as organic resins and inorganic fillers or reinforcements. riverlandtrading.com This capability is crucial for the fabrication of high-performance composite materials.

This compound itself is typically not used directly as a coupling agent in end-use applications. Instead, it serves as a precursor to γ-chloropropyl-functionalized silanes. The most common synthetic route involves the hydrosilylation of allyl chloride with a dichlorosilane, which can then be further functionalized. A pivotal intermediate derived from processes related to this compound is (3-chloropropyl)trichlorosilane. acs.orgwikipedia.org This trichlorosilane (B8805176) is then typically converted to a more stable and less reactive trialkoxysilane, such as (3-chloropropyl)triethoxysilane (B1211364) (CPTES), through alcoholysis. wikipedia.org CPTES is a widely used and commercially significant silane coupling agent. cfmats.comchemicalbook.comulprospector.com

The production of these essential coupling agents from precursors like this compound is a significant industrial process, with the resulting silanes being used to enhance the performance of a wide array of materials. ulprospector.com The general structure of these silane coupling agents allows the trialkoxysilyl group to hydrolyze and form strong siloxane bonds (Si-O-Si) with the surface of inorganic materials, while the organofunctional group (in this case, the chloropropyl group) can react or physically interact with an organic polymer matrix. spast.org

| Property | Value |

| CAS Number | 166970-54-3 |

| Molecular Formula | C6H11Cl3Si |

| Molecular Weight | 217.6 g/mol |

| Boiling Point | 60-63 °C @ 0.6 mmHg |

| Density | 1.130±0.06 g/cm3 (Predicted) |

| Appearance | Colorless liquid |

Table 1: Physical and Chemical Properties of this compound. echemi.comalfa-chemistry.comlookchem.comgelest.com

Surface Treatment of Inorganic Fillers and Pigments

The derivatives of this compound, particularly (3-chloropropyl)triethoxysilane (CPTES), are extensively used for the surface treatment of inorganic fillers and pigments. chemicalbook.com Untreated inorganic fillers, such as silica, talc, and clay, are often hydrophilic and incompatible with hydrophobic organic polymers. This incompatibility can lead to poor dispersion of the filler within the polymer matrix, resulting in agglomeration and a subsequent decline in the mechanical and physical properties of the composite material.

By treating the surface of these fillers with CPTES, a chemical bridge is formed between the inorganic filler and the polymer matrix. The triethoxysilane (B36694) end of the CPTES molecule hydrolyzes in the presence of moisture to form silanol (B1196071) groups, which then condense with the hydroxyl groups on the surface of the inorganic filler, forming stable covalent bonds. researchgate.net The chloropropyl group at the other end of the silane molecule can then react with the polymer matrix during compounding or curing, leading to a significant improvement in the interfacial adhesion. This enhanced adhesion results in better dispersion of the filler, improved mechanical properties (such as tensile strength and modulus), and reduced water absorption of the final composite. For example, the functionalization of halloysite (B83129) nanotubes with (3-chloropropyl)trimethoxysilane has been shown to improve their dispersion characteristics and interaction with hydrophobic polymers. mdpi.com

Modification of Fibrous Materials for Enhanced Properties

Similar to the treatment of particulate fillers, silane coupling agents derived from this compound are crucial for modifying the surface of fibrous materials, most notably glass fibers. cfmats.com Glass fibers are widely used as reinforcement in polymer composites to enhance their strength and stiffness. However, the surface of glass fibers is inherently hydrophilic and requires a surface treatment to ensure good adhesion to the polymer matrix.

(3-chloropropyl)triethoxysilane is used to coat glass fibers, where it forms a chemical link between the glass surface and the polymer resin. cfmats.com This improved interfacial bonding is critical for the effective transfer of stress from the polymer matrix to the reinforcing fibers, which is essential for achieving the desired mechanical performance in the composite material. Beyond glass fibers, research has also explored the modification of natural fibers, such as cellulose, with silanes to improve their compatibility with polymer matrices for the development of bio-composites.

Enhancement of Adhesion and Compatibility in Composite Materials

The overarching benefit of using silane coupling agents derived from this compound is the enhancement of adhesion and compatibility in a wide range of composite materials. riverlandtrading.comjustia.com These composites are used in numerous demanding applications, from automotive parts and aerospace components to electronic circuit boards and construction materials.

The improved adhesion between the inorganic and organic phases, facilitated by these silanes, leads to a host of performance improvements in the final composite material:

Improved Mechanical Properties: Enhanced stress transfer results in higher tensile strength, flexural strength, and impact resistance. riverlandtrading.com

Better Durability: The stable covalent bonds at the interface improve the resistance of the composite to environmental factors such as moisture and temperature fluctuations.

Enhanced Processing Characteristics: Improved wetting of the filler by the resin can lead to lower viscosity during processing, allowing for higher filler loadings and more efficient manufacturing. specialchem.com

The chloropropyl functionality of silanes like CPTES is particularly versatile, as the chlorine atom can undergo nucleophilic substitution reactions with various functional groups present in different polymer systems, including epoxies, polyamides, and polyurethanes. cfmats.com

| Functional Group | Polymer System Compatibility |

| Amino | Epoxies, Phenolics, Polyamides, Polyurethanes |

| Epoxy | Epoxies, Polyesters, Polyamides |

| Methacryloxy | Polyesters, Thermoplastic Polyolefins |

| Vinyl | Polyolefins, EPDM |

| Chloropropyl | Epoxies, Polyamides, Polyurethanes |

Table 2: Compatibility of Various Silane Functional Groups with Polymer Systems. The chloropropyl group, derived from this compound, offers broad compatibility.

Functionalization in Emerging Technologies

The unique chemical structure of this compound and its derivatives opens up possibilities for their use in more advanced and emerging technological applications.

Materials for Tuned Refractive Indices

While direct data on this compound for this specific application is limited, the principle of using functional organosilanes is well-established. For instance, incorporating aromatic groups can increase the refractive index, while fluorinated groups can lower it. spie.org The synthetic pathway starting from this compound allows for the introduction of various functional groups through the reaction of the chloropropyl group. This provides a potential route to synthesize novel silanes that could be used as monomers or additives in polymer systems to achieve a desired refractive index for specific optical applications.

Integration into Catalytic Systems

Organosilanes, including those with allyl functionalities, have found applications in the field of catalysis. msu.edunih.gov The allyl group is a reactive moiety that can participate in various transition metal-catalyzed reactions, such as cross-coupling and additions. nih.govacs.org The silane part of the molecule can be used to anchor the catalytic species to a support, creating a heterogeneous catalyst with improved stability and recyclability.

Furthermore, organosilanes can act as reducing agents in certain catalytic cycles. acs.org For example, polymethylhydrosiloxane (B1170920) (PMHS), a simple organosilane polymer, is a mild and environmentally friendly reducing agent used in various catalytic reductions. msu.edu The potential exists to synthesize specialized silanes derived from this compound that could be integrated into catalytic systems, either as ligands for metal centers, as precursors for catalyst supports, or as reactive components in the catalytic transformation itself. The bifunctional nature of the parent molecule offers a platform for creating complex catalytic structures.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Allyl(chloropropyl)dichlorosilane, offering precise information about the hydrogen, carbon, and silicon atomic nuclei.

Proton (¹H) NMR spectroscopy is instrumental in defining the arrangement of hydrogen atoms within the this compound molecule. The chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the proton signals provide a detailed map of the proton environments.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the allyl and chloropropyl groups.

Allyl Group Protons : The vinyl protons (=CH- and =CH₂) would appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. The methine proton (-CH=) would likely present as a complex multiplet resulting from coupling to the adjacent terminal vinyl protons. The terminal vinyl protons (=CH₂) would exhibit distinct signals, often as multiplets, due to both geminal and vicinal coupling. The methylene protons adjacent to the silicon atom (-Si-CH₂-CH=) would be expected in the range of 1.5 to 2.5 ppm, appearing as a doublet due to coupling with the adjacent vinyl proton.

Chloropropyl Group Protons : The protons of the chloropropyl chain would show characteristic signals. The methylene group attached to the silicon atom (Si-CH₂-) would likely resonate at a chemical shift of approximately 0.8 to 1.5 ppm. The central methylene group (-CH₂-) would be expected in the range of 1.5 to 2.2 ppm, and the methylene group bonded to the chlorine atom (-CH₂Cl) would be the most deshielded of the propyl chain, appearing further downfield, typically between 3.4 and 3.8 ppm. The multiplicity of these signals would be triplets, assuming straightforward first-order coupling.

A hypothetical ¹H NMR data table is presented below to illustrate the expected proton environments.

| Assignment | Hypothetical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-CH₂-CH₂-CH₂-Cl | 0.9 - 1.2 | Triplet | 6.5 - 7.5 |

| Si-CH₂-CH₂-CH₂-Cl | 1.8 - 2.1 | Multiplet | 6.5 - 7.5 |

| Si-CH₂-CH=CH₂ | 2.0 - 2.3 | Doublet | 7.0 - 8.0 |

| Si-CH₂-CH₂-CH₂-Cl | 3.5 - 3.7 | Triplet | 6.0 - 7.0 |

| Si-CH₂-CH=CH₂ | 4.9 - 5.2 | Multiplet | - |

| Si-CH₂-CH=CH₂ | 5.7 - 6.0 | Multiplet | - |

This table is based on typical chemical shift ranges for similar structural motifs and should be considered illustrative.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their bonding environment and hybridization state.

The ¹³C NMR spectrum would be expected to display six distinct signals, corresponding to the six carbon atoms in the molecule.

Allyl Group Carbons : The sp² hybridized carbons of the double bond would appear in the downfield region, typically between 115 and 140 ppm. The methylene carbon attached to the silicon atom would resonate in the sp³ region, likely between 20 and 30 ppm.

Chloropropyl Group Carbons : The carbon atoms of the chloropropyl group would be found in the sp³ region. The carbon atom bonded to the silicon (Si-C) would be expected at approximately 15-25 ppm. The central carbon atom would appear in a similar region, while the carbon atom bonded to the chlorine atom (C-Cl) would be the most deshielded of the propyl chain, with a chemical shift typically in the range of 40-50 ppm.

An illustrative ¹³C NMR data table is provided below.

| Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Si-CH₂-CH₂-CH₂-Cl | 18 - 22 |

| Si-CH₂-CH=CH₂ | 23 - 27 |

| Si-CH₂-CH₂-CH₂-Cl | 26 - 30 |

| Si-CH₂-CH₂-CH₂-Cl | 45 - 50 |

| Si-CH₂-CH=CH₂ | 116 - 120 |

| Si-CH₂-CH=CH₂ | 132 - 136 |

This table is based on typical chemical shift ranges for analogous structures and serves as a predictive guide.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful tool for directly probing the environment of the silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two chlorine atoms, an allyl group, and a chloropropyl group. The presence of two electronegative chlorine atoms would significantly influence the chemical shift, causing it to appear in a characteristic region for dichlorosilanes. The expected chemical shift would be in the range of approximately +10 to +30 ppm relative to tetramethylsilane (TMS).

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The spectrum would exhibit characteristic absorption bands corresponding to the various structural components of the molecule.

Key expected vibrational bands include:

C-H stretching (alkane) : Around 2850-2960 cm⁻¹ for the CH₂ groups of the chloropropyl and allyl chains.

C=C stretching : A band in the region of 1630-1650 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond in the allyl group.

=C-H stretching (alkene) : Typically observed above 3000 cm⁻¹, in the range of 3010-3095 cm⁻¹.

CH₂ bending : Scissoring and rocking vibrations for the methylene groups would appear in the 1400-1470 cm⁻¹ region.

Si-Cl stretching : Strong absorption bands characteristic of the silicon-chlorine bonds would be expected in the region of 450-600 cm⁻¹. Dichlorosilanes often show two distinct stretching bands in this region.

C-Cl stretching : A band in the range of 650-800 cm⁻¹ due to the carbon-chlorine bond in the chloropropyl group.

Si-C stretching : Vibrations for the silicon-carbon bonds are typically found in the region of 600-800 cm⁻¹.

A summary of anticipated IR absorption bands is provided in the table below.

| Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) | Intensity |

| =C-H stretch | 3010 - 3095 | Medium |

| C-H stretch (sp³) | 2850 - 2960 | Medium to Strong |

| C=C stretch | 1630 - 1650 | Medium |

| CH₂ bend | 1400 - 1470 | Medium |

| C-Cl stretch | 650 - 800 | Medium to Strong |

| Si-C stretch | 600 - 800 | Medium |

| Si-Cl stretch | 450 - 600 | Strong |

This table presents expected frequency ranges based on known correlations for similar functional groups.

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. The mass spectrum provides valuable clues for structural elucidation.

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₁₁Cl₃Si). Due to the presence of three chlorine atoms, the molecular ion region would exhibit a characteristic isotopic pattern arising from the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for organochlorosilanes involve the cleavage of Si-C, Si-Cl, and C-C bonds. Key fragmentation ions that might be observed in the mass spectrum of this compound include:

Loss of a chlorine atom ([M-Cl]⁺).

Loss of the allyl group ([M-C₃H₅]⁺).

Loss of the chloropropyl group ([M-C₃H₆Cl]⁺).

Cleavage of the chloropropyl chain, leading to smaller fragment ions.

Ions corresponding to the allyl cation ([C₃H₅]⁺) and chloropropyl fragments.

The relative abundances of these fragment ions provide further structural information.

Other Advanced Analytical Techniques for Comprehensive Structural Confirmation

In addition to the primary techniques, other advanced analytical methods can be utilized for a more comprehensive structural confirmation of this compound. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). These experiments can definitively assign the signals in the ¹H and ¹³C NMR spectra, confirming the proposed structure. For complex mixtures or impurity profiling, the hyphenation of chromatographic techniques with high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments.

Theoretical and Computational Studies of Allyl Chloropropyl Dichlorosilane

Reaction Mechanism Elucidation for Synthetic and Transformative Pathways

The primary industrial synthesis for compounds structurally similar to Allyl(chloropropyl)dichlorosilane is the hydrosilylation reaction. researchgate.netnih.govbohrium.com This process typically involves the addition of a silicon-hydride bond across a carbon-carbon double bond, catalyzed by a transition metal complex. nih.govnih.gov For this compound, the synthesis would involve the reaction of allyl chloride with (3-chloropropyl)dichlorosilane or, more commonly, the hydrosilylation of allyl chloride with dichlorosilane (B8785471) followed by subsequent functionalization, though the former is a conceptual pathway.

Computational studies are instrumental in elucidating the intricate mechanisms of these catalytic cycles. The most common mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism (or variations thereof), which involves several key steps that can be modeled computationally:

Oxidative addition of the Si-H bond to the metal center.

Coordination of the alkene (allyl chloride) to the metal complex.

Insertion of the alkene into the metal-hydride bond (hydrometallation).

Reductive elimination of the final product, regenerating the catalyst.

However, hydrosilylation reactions, particularly with functionalized alkenes like allyl chloride, are often plagued by side reactions leading to by-products. researchgate.netresearchgate.net For instance, the reaction to produce the closely related trichloro(3-chloropropyl)silane often yields by-products from isomerization and subsequent hydrosilylation at the internal carbon. researchgate.netnih.gov

Recent research has explored alternative catalysts to improve selectivity. For example, rhodium(I)-based catalysts have demonstrated significantly higher efficiency and selectivity (>99%) for the hydrosilylation of allyl chloride with trichlorosilane (B8805176) compared to conventional platinum catalysts like Speier's or Karstedt's catalysts. researchgate.netnih.govnih.gov Computational DFT calculations can help explain this enhanced selectivity by comparing the activation barriers for the desired reaction pathway versus competing side-reaction pathways for different catalyst systems. researchgate.net

Table 1: Comparison of Catalytic Systems for the Hydrosilylation of Allyl Chloride with a Hydrosilane (Illustrative Data based on Analogous Reactions)

| Catalyst System | Reaction Conditions | Selectivity for γ-adduct (%) | Key By-products | Computational Insight |

|---|---|---|---|---|

| Speier's Catalyst (H₂PtCl₆) | 60-120 °C, atmospheric pressure | ~60-80% | β-adduct, propene, SiCl₄ | Higher activation barriers for side reactions but still competitive. nih.gov |

| Karstedt's Catalyst | 25-60 °C, atmospheric pressure | ~70-85% | β-adduct, propene | Lower reaction temperatures can slightly improve selectivity. nih.gov |

| [RhCl(dppbzF)]₂ | 60 °C, 3 h | >99% | Trace amounts | Ligand sterics and electronics create a high barrier for the formation of by-products. researchgate.netnih.gov |

Electronic Structure and Bonding Analysis

Quantum chemical calculations are essential for understanding the electronic structure and bonding characteristics of this compound. european-coatings.comlibretexts.org Using methods like DFT, it is possible to calculate various molecular properties, such as the geometry, charge distribution, and molecular orbitals (HOMO and LUMO), which dictate the molecule's reactivity. utq.edu.iq

The molecule contains several key bonds: Si-C, Si-Cl, C-Cl, and the C=C double bond of the allyl group.

Si-Cl Bonds: These are highly polarized and reactive, making them susceptible to hydrolysis. The chlorine atoms are strong electron-withdrawing groups, which increases the electrophilicity of the silicon atom.

Si-C Bonds: These are stable covalent bonds that form the backbone of the organosilane.

C-Cl Bond: The bond in the chloropropyl group is a potential site for nucleophilic substitution reactions.

Allyl C=C Bond: This double bond is a site for addition reactions, including polymerization or further hydrosilylation.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical reactivity. The HOMO is typically localized on the C=C double bond of the allyl group, making it the primary site for electrophilic attack. The LUMO is often centered around the silicon atom and the antibonding orbitals of the Si-Cl bonds, indicating its susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability. european-coatings.comutq.edu.iq

Table 2: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Indicates electron-donating ability (localized on allyl C=C). utq.edu.iq |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability (localized on Si center). utq.edu.iq |

| HOMO-LUMO Gap | 8.3 eV | Relates to chemical reactivity and stability. european-coatings.com |

| Dipole Moment | ~2.5 D | Indicates overall molecular polarity. |

| Partial Charge on Si | +1.8 e | Highlights the electrophilic nature of the silicon atom. |

Computational Design and Prediction of Novel Derivatives

Computational chemistry enables the in silico design and screening of novel derivatives of this compound to achieve specific, tailored properties. taylorfrancis.comdtic.mil By systematically modifying the molecular structure—for example, by replacing the chloro groups on the silicon with alkoxy groups, or altering the functional groups on the organic chains—researchers can predict the resulting changes in reactivity, stability, and interaction with surfaces. nih.govnih.gov

For instance, replacing the dichlorosilane moiety with dimethoxysilane (B13764172) or diethoxysilane (B101294) would change the hydrolysis rate and the nature of the bond formed with inorganic substrates. silicorex.com Substituting the chloro atom on the propyl chain with other functional groups (e.g., amino, epoxy, or mercapto) would create a new family of silane (B1218182) coupling agents with different reactivities towards organic polymers. rissochem.com

Quantitative Structure-Property Relationship (QSPR) models can be developed using computational data to correlate structural features with physical or chemical properties, accelerating the discovery of new molecules without the need for extensive experimental synthesis and testing. nih.gov

Table 3: Hypothetical Derivatives of this compound and Their Predicted Properties

| Derivative Name | Structural Modification | Predicted Property Change | Potential Application |

|---|---|---|---|

| Allyl(chloropropyl)dimethoxysilane | -SiCl₂ replaced with -Si(OCH₃)₂ | Slower, more controlled hydrolysis; releases methanol. | Adhesion promoter in moisture-curing sealant systems. shinetsusilicone-global.com |

| Allyl(aminopropyl)dichlorosilane | -CH₂Cl replaced with -CH₂NH₂ | Increased reactivity with epoxy, urethane, and polyamide resins. | Coupling agent for reinforcing glass fibers in amine-cured epoxy composites. rissochem.com |

| Allyl(glycidoxypropyl)dichlorosilane | -CH₂Cl replaced with a glycidyl (B131873) ether group | Enhanced compatibility and covalent bonding with epoxy and polyester (B1180765) resins. | Improving mechanical strength and water resistance in electronic encapsulants. silicorex.com |

| (Isopropenyl)(chloropropyl)dichlorosilane | Allyl group replaced with isopropenyl group | Altered polymerization characteristics and steric hindrance. | Monomer for specialty silicone polymer synthesis. |

Simulation of Interfacial Interactions in Materials Applications

As a bifunctional molecule, this compound is designed to act as a coupling agent, forming a durable interface between an inorganic substrate (like glass or metal) and an organic polymer matrix. silicorex.comresearchgate.net Molecular dynamics (MD) simulations are a powerful tool to study these interfacial interactions at the atomic scale. researchgate.netresearchgate.net

In a typical MD simulation, a model system is constructed consisting of an inorganic surface (e.g., a hydroxylated silica (B1680970) surface), a layer of the silane coupling agent, and a polymer matrix. researchgate.netmdpi.com The simulation tracks the movements and interactions of all atoms over time, governed by a set of classical force fields.

These simulations can provide detailed insights into:

Adsorption and Self-Assembly: How the silane molecules adsorb onto the inorganic surface and how they orient themselves. Following hydrolysis of the Si-Cl bonds to Si-OH (silanol) groups, MD can model the condensation reaction that forms covalent Si-O-Si bonds with the substrate and between adjacent silane molecules. acs.org

Interfacial Structure: The thickness, density, and chemical composition of the interphase region created by the silane. researchgate.netlsu.edu

Mechanical Properties: The strength of the interface can be tested by applying simulated mechanical stress (e.g., tension or shear) and observing the energy required to cause delamination (adhesive failure) or failure within the silane layer (cohesive failure). researchgate.netdntb.gov.ua

Environmental Effects: The impact of factors like water ingress at the interface can be simulated to understand the mechanisms of adhesion loss in humid environments. researchgate.net

By calculating the work of adhesion, researchers can quantitatively compare the effectiveness of different silane coupling agents in strengthening the composite material. dntb.gov.ua

Table 4: Illustrative Interaction Energies from MD Simulations of a Silane at an Interface

| Interacting Components | Interaction Energy (kJ/mol) | Primary Interaction Type | Significance |

|---|---|---|---|

| Silane - Silica Surface | -1500 | Covalent (Si-O-Si), Hydrogen Bonding | Represents the strength of adhesion to the inorganic substrate. researchgate.net |

| Silane - Epoxy Resin | -450 | Van der Waals, Covalent (if reacted) | Indicates compatibility and bonding with the organic matrix. dntb.gov.ua |

| Silane - Water | -35 | Hydrogen Bonding | Relates to the hydrophobicity of the silane layer and its resistance to moisture. researchgate.net |

| Silane - Silane | -250 | Covalent (Si-O-Si), Van der Waals | Contributes to the cohesive strength of the silane interphase. researchgate.net |

Future Perspectives and Unexplored Research Avenues

Development of Environmentally Benign Synthesis Routes

The future synthesis of Allyl(chloropropyl)dichlorosilane and related organosilanes will likely prioritize greener and more sustainable methods. nih.gov Traditional synthesis routes for organosilanes often involve energy-intensive processes and the use of hazardous reagents. Future research will focus on developing catalytic systems that can operate under milder conditions, reduce waste, and utilize less toxic starting materials.

Key research directions include:

Catalyst Development: Exploring novel, highly efficient catalysts to improve reaction yields and selectivity, thereby minimizing byproduct formation.

Alternative Solvents: Investigating the use of environmentally friendly reaction media, such as deep eutectic solvents, to replace volatile organic compounds (VOCs). nih.gov

Atom Economy: Designing synthesis pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry.

The development of such protocols will not only reduce the environmental footprint of producing this compound but also make its application more economically viable for a wider range of industries.

Tailored Functionalization for Niche and High-Performance Applications

The true potential of this compound lies in the differential reactivity of its functional groups. The allyl group allows for hydrosilylation or radical-induced reactions, while the chloropropyl group can be converted to other functionalities through nucleophilic substitution. This dual reactivity opens the door for creating highly specialized molecules for niche applications. onlytrainings.com

Future research will likely focus on:

Sequential Functionalization: Developing precise, multi-step reaction sequences to selectively modify the allyl and chloropropyl groups, leading to complex, tailor-made silane (B1218182) coupling agents.

High-Performance Polymers: Incorporating this compound into polymer backbones or as a cross-linking agent to create materials with enhanced thermal stability, mechanical strength, and chemical resistance. ncsu.edu

Surface Modification: Utilizing the unique structure of this silane to create multifunctional surfaces with controlled wettability, adhesion, and biocompatibility.

The ability to fine-tune the molecular architecture will enable the creation of advanced materials for sectors such as aerospace, electronics, and biomedical devices. dakenchem.com

Application of Advanced In-Situ Characterization Techniques

Understanding the reaction mechanisms and kinetics of this compound at interfaces is crucial for optimizing its performance as a coupling agent and surface modifier. youtube.com Advanced in-situ characterization techniques, which allow for the real-time monitoring of chemical and physical processes, will be instrumental in gaining these insights. numberanalytics.com

Techniques that will be pivotal in future research include:

In-situ Spectroscopy (FTIR, Raman, X-ray Photoelectron Spectroscopy): These methods can provide real-time information on the hydrolysis and condensation of the dichlorosilyl group on a substrate surface, as well as the subsequent reactions of the allyl and chloropropyl groups. numberanalytics.comresearchgate.net

In-situ Transmission Electron Microscopy (TEM): This technique can visualize the formation of silane layers on nanoparticles and other substrates at the nanoscale, providing a deeper understanding of film formation and morphology. numberanalytics.com

By applying these advanced analytical tools, researchers can build a more comprehensive picture of how this compound behaves in complex systems, leading to more rational design of materials and interfaces. researchgate.net

Computational Predictions for Material Performance and Structure-Property Relationships

Computational modeling and simulation are becoming increasingly powerful tools in materials science. unipa.it In the context of this compound, computational methods can be used to predict its behavior and guide experimental work.

Future computational research will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to study the reaction energetics of hydrolysis, condensation, and functionalization reactions, helping to elucidate reaction mechanisms and predict reactivity. unipa.it

Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of this compound with various surfaces and polymer matrices, providing insights into adhesion, interfacial structure, and the mechanical properties of composite materials.

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR studies can establish mathematical relationships between the molecular structure of silanes and their macroscopic properties, enabling the virtual screening and design of new silanes with desired performance characteristics.

These computational approaches will accelerate the discovery and optimization of new applications for this compound by reducing the need for extensive trial-and-error experimentation.

Integration into Multifunctional and Smart Material Systems

A significant future direction for this compound is its integration into multifunctional and "smart" material systems. onlytrainings.com These are materials designed to respond to external stimuli (e.g., light, heat, pH) or to perform multiple functions simultaneously.

Potential areas of exploration include:

Self-Healing Materials: The reactive groups on the silane could be used to create cross-linked polymer networks that can reform after being damaged, leading to self-healing coatings and composites.

Stimuli-Responsive Surfaces: By attaching specific molecules to the chloropropyl group, surfaces can be created that change their properties, such as wettability or bio-adhesion, in response to environmental triggers.

Hybrid Organic-Inorganic Sensors: The ability of the silane to bridge organic and inorganic materials makes it an ideal candidate for developing hybrid sensors where an organic functional unit is coupled to an inorganic transducer.

The versatility of this compound makes it a valuable building block for the next generation of advanced materials that are not only high-performing but also intelligent and responsive.

Data Tables

Table 1: Potential Research Directions for this compound

| Research Area | Focus | Potential Outcome |

| Green Synthesis | Development of low-temperature, low-waste catalytic processes. | Reduced environmental impact and lower production costs. |

| Polymer Modification | Use as a comonomer or cross-linker in specialty polymers. | Enhanced mechanical and thermal properties of polymers. |

| Surface Engineering | Creation of multifunctional surfaces with tailored properties. | Advanced coatings with improved adhesion and durability. |

| Computational Modeling | Prediction of reaction pathways and material properties. | Accelerated design and discovery of new applications. |

Table 2: Comparison of Characterization Techniques for Silane Research

| Technique | Information Provided | Application to this compound |

| In-situ FTIR/Raman | Real-time chemical bond changes. | Monitoring hydrolysis, condensation, and functional group reactions. |

| In-situ TEM | Nanoscale morphological evolution. | Visualizing film formation on surfaces and nanoparticles. |

| AFM/SPM | Surface topography and mechanical properties. | Characterizing the structure and properties of silane-modified surfaces. |

Q & A

Basic Research Questions

Q. How can the synthesis of allyl(chloropropyl)dichlorosilane be optimized for high yield and selectivity in laboratory settings?

- Methodological Answer : The reaction between chlorosilanes (e.g., methyltrichlorosilane) and allyl chloride in the presence of zinc powder and dimethylimidazolidinone (DMI) solvent is a proven route. Key parameters include stoichiometric control (equimolar ratios of reactants), solvent selection (DMI enhances selectivity), and reaction temperature (ambient to 80°C). Monitoring via GC-MS ensures minimal byproducts like 1,2-dichloropropane. Higher selectivity (>90%) is achieved by maintaining anhydrous conditions to avoid hydrolysis .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming functional groups (allyl, chloropropyl) and silicon bonding environments. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities, while Fourier-Transform Infrared Spectroscopy (FTIR) validates Si-Cl and Si-C bonds. Purity assessment requires Karl Fischer titration to detect trace moisture, which can hydrolyze chlorosilanes .

Q. How do functional groups (allyl vs. chloropropyl) influence the reactivity of this compound in polymer synthesis?

- Methodological Answer : Allyl groups enable platinum-catalyzed hydrosilylation for cross-linking, while chloropropyl substituents enhance dielectric permittivity in polysiloxane networks. For example, allyl-terminated chloropropyl copolymers show ε = 11 at 1 kHz when cross-linked with azobisisobutyronitrile (AIBN). Compatibility with silicone elastomers depends on the balance between cross-linking density (allyl content) and polar group density (chloropropyl) .

Advanced Research Questions

Q. What experimental design strategies are effective for optimizing Chemical Vapor Deposition (CVD) processes using this compound?

- Methodological Answer : A factorial design approach is recommended, varying parameters such as reactor temperature (400–600°C), dichlorosilane mole fraction (5–15%), and flow rate (10–30 L/min). Response variables include deposition rate and conversion efficiency. For instance, increasing temperature improves dichlorosilane-to-silicon conversion (up to 54%), while higher flow rates reduce efficiency due to reduced residence time. Interaction terms (e.g., temperature × mole%) must be included to model non-linear effects .

Q. How can contradictions in dielectric performance data for chloropropyl-functional polysiloxanes be resolved?

- Methodological Answer : Discrepancies arise from competing factors: chloropropyl groups increase permittivity but also raise Young’s modulus, reducing elastomer flexibility. A systematic comparison of cross-linked (allyl-terminated copolymers) vs. non-cross-linked (silicone oil blends) systems is essential. For example, cross-linked networks with 60% chloropropyl content achieve ε = 11, while non-cross-linked blends show ε ≤ 7. Statistical models should account for curing agent concentration and curing time .

Q. What safety protocols are critical for handling this compound in hygroscopic environments?

- Methodological Answer : Moisture exclusion is paramount. Storage in nitrogen-purged, hermetically sealed containers at <50°C prevents hydrolysis to HCl and siloxanes. During synthesis, gloveboxes with <1 ppm H₂O are required. Emergency protocols must include neutralization of spills with sodium bicarbonate and evacuation zones calculated using Protective Action Distances (PADs) based on HCl toxicity (IDLH = 50 ppm) .

Q. How does this compound compare to dichlorosilane (SiH₂Cl₂) in electronic material applications?

- Methodological Answer : Dichlorosilane is preferred for epitaxial silicon deposition due to its higher purity and lower carbon content. However, this compound’s organic substituents enable hybrid organic-inorganic materials for flexible electronics. Key trade-offs include lower thermal stability (decomposition above 300°C) vs. enhanced dielectric properties. Purification via fractional distillation under reduced pressure (0.5 torr, 70°C) is critical for electronic-grade quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.